molecular formula C17H19FO3 B5189068 1-fluoro-2-[4-(2-methoxyphenoxy)butoxy]benzene

1-fluoro-2-[4-(2-methoxyphenoxy)butoxy]benzene

Cat. No.: B5189068
M. Wt: 290.33 g/mol
InChI Key: CQCMDBNDFGIKCH-UHFFFAOYSA-N
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Description

1-Fluoro-2-[4-(2-methoxyphenoxy)butoxy]benzene is an organic compound characterized by a complex aromatic structure

Preparation Methods

The synthesis of 1-fluoro-2-[4-(2-methoxyphenoxy)butoxy]benzene typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed in aqueous media, making it an environmentally friendly approach.

Industrial production methods may involve scaling up the Suzuki–Miyaura coupling process, optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve high yields and purity. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-Fluoro-2-[4-(2-methoxyphenoxy)butoxy]benzene can undergo various types of chemical reactions, including:

    Electrophilic Aromatic Substitution (EAS): This compound can participate in EAS reactions due to the presence of the aromatic ring.

    Nucleophilic Substitution: The fluoro substituent can be replaced by nucleophiles under appropriate conditions, leading to the formation of new derivatives.

    Oxidation and Reduction: The methoxy group can undergo oxidation to form corresponding aldehydes or acids, while reduction reactions can target the aromatic ring or other functional groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, EAS reactions typically yield substituted aromatic compounds, while nucleophilic substitution can produce a variety of functionalized derivatives.

Scientific Research Applications

1-Fluoro-2-[4-(2-methoxyphenoxy)butoxy]benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-fluoro-2-[4-(2-methoxyphenoxy)butoxy]benzene depends on its specific application and the molecular targets involvedThe presence of the fluoro and methoxy groups can enhance the compound’s binding affinity and specificity for certain targets, influencing its overall biological effects .

Comparison with Similar Compounds

1-Fluoro-2-[4-(2-methoxyphenoxy)butoxy]benzene can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their substituents and functional groups, which can lead to variations in their chemical reactivity and applications. The unique combination of fluoro and methoxyphenoxy groups in this compound distinguishes it from other related compounds, potentially offering distinct advantages in specific research and industrial contexts.

Properties

IUPAC Name

1-fluoro-2-[4-(2-methoxyphenoxy)butoxy]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FO3/c1-19-16-10-4-5-11-17(16)21-13-7-6-12-20-15-9-3-2-8-14(15)18/h2-5,8-11H,6-7,12-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQCMDBNDFGIKCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCCCCOC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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